REACTION_CXSMILES
|
[CH3:1][C:2]([N:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1)([CH3:5])[C:3]#[N:4].[C:11]1([Li])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])O.[Na+].[BH4-].[Na+]>C1COCC1.C(OCCCC)CCC>[CH3:1][C:2]([N:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1)([CH3:5])[CH:3]([NH2:4])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
CC(C#N)(C)N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)OCCCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −70° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
After stirring for a further 30 minutes the layers
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with ether (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organics were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residual amber oil was dissolved in methanol (400 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred with ice cooling for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the ice removed
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in ice as water (50 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
to concentration in vacuo to approx 70 ml
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between 2N HCl (100 ml) and ethyl acetate (400 ml)
|
Type
|
EXTRACTION
|
Details
|
the organics extracted with 2N HCl (2×100 ml)
|
Type
|
WASH
|
Details
|
Combined acidic aqueous layers were washed with ethyl acetate (200 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined DCM organic extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C1=CC=CC=C1)N)(C)N1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |